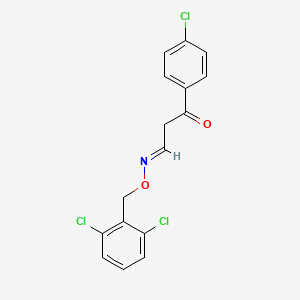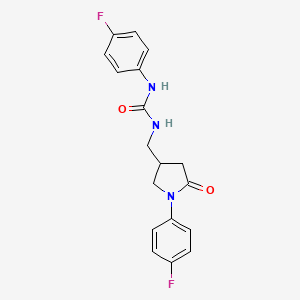
1-(4-Fluorophenyl)-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Fluorophenyl)-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea is a chemical compound that has been extensively researched for its potential applications in various fields of science. This compound is also known as TAK-659 and is a potent inhibitor of the enzyme Bruton's tyrosine kinase (BTK).
科学的研究の応用
Chemical and Pharmacological Investigations
A broad range of scientific research has explored the derivatives and analogs of 1-(4-Fluorophenyl)-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea, focusing on their chemical properties, potential therapeutic uses, and mechanisms of action in various biological systems. These studies span from the synthesis of novel compounds to detailed pharmacological analyses.
CNS Activity and Muscle Relaxant Properties
Research on N-aryl-N'-(1-methyl-2-pyrrolidinylidene)ureas, which share structural motifs with the compound , has demonstrated significant anxiolytic and muscle relaxant effects. These effects are attributed to central nervous system activity, distinct from other CNS activities such as anticonvulsant, sedative, and hypnotic properties. This suggests potential therapeutic applications in treating anxiety and muscle tension disorders (Rasmussen et al., 1978).
Orexin Receptor Mechanisms in Eating Disorders
The role of Orexin-1 Receptor (OX1R) mechanisms in compulsive food consumption was investigated, indicating that selective antagonism at OX1R could represent a novel pharmacological treatment for binge eating and potentially other eating disorders with a compulsive component. This research highlights the importance of understanding receptor-mediated pathways in developing treatments for complex eating disorders (Piccoli et al., 2012).
Metabolism and Pharmacokinetics
A study on the metabolism of LY654322, a compound with a similar structural framework, to an unusual diimidazopyridine metabolite illustrates the complex metabolic pathways that such compounds can undergo. This research provides insights into how modifications in chemical structure can lead to significant changes in pharmacokinetic profiles, highlighting the importance of metabolic studies in drug development (Borel et al., 2011).
Synthesis and Chemical Properties
The stereoselective synthesis of active metabolites of potent PI3 kinase inhibitors, including those with urea components, emphasizes the critical role of stereochemistry in the biological activity and development of new therapeutic agents. This research underscores the importance of chemical synthesis in creating compounds with specific, targeted properties (Chen et al., 2010).
Urea-Fluoride Interaction Studies
Investigations into the nature of urea-fluoride interactions have provided valuable insights into hydrogen bonding and proton transfer mechanisms. These studies have implications for understanding the molecular interactions that underlie the biological activities of urea derivatives and their potential applications in medicinal chemistry (Boiocchi et al., 2004).
特性
IUPAC Name |
1-(4-fluorophenyl)-3-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2N3O2/c19-13-1-5-15(6-2-13)22-18(25)21-10-12-9-17(24)23(11-12)16-7-3-14(20)4-8-16/h1-8,12H,9-11H2,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONLQHSPVZJSOIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)CNC(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Chloro-4-[2-(4-fluorophenoxy)propoxy]benzene](/img/structure/B2759737.png)
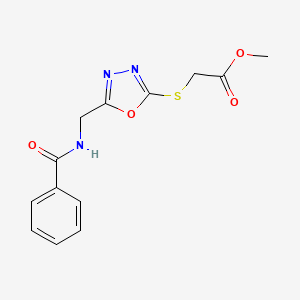
![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 4-(1,3-dioxoisoindol-2-yl)benzoate](/img/structure/B2759743.png)
![[1-(4-Butylphenyl)ethyl]amine](/img/structure/B2759744.png)
![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2759746.png)
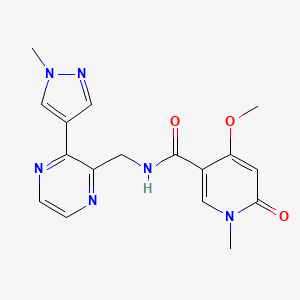
![2-amino-6-[3-(1H-imidazol-1-yl)propyl]-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2759748.png)
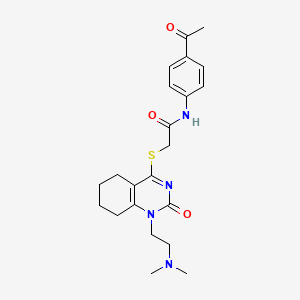
![N-([2,4'-bipyridin]-4-ylmethyl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2759752.png)
![(Z)-3-(1H-benzo[d]imidazol-1-yl)-N'-(1-(4-ethoxyphenyl)ethylidene)propanehydrazide](/img/structure/B2759755.png)
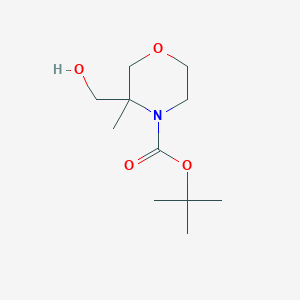
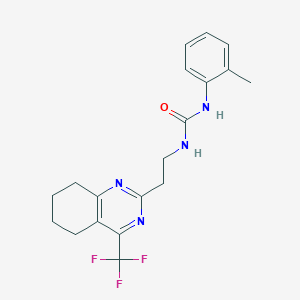
![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(4-ethoxyphenyl)urea](/img/structure/B2759759.png)
